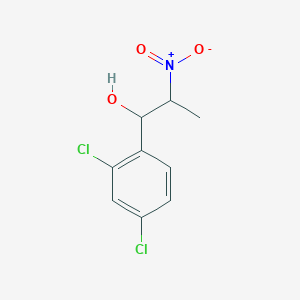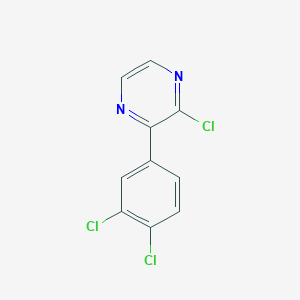
Ethyl 2-acetyl-2-nonenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its molecular formula (C_{13}H_{22}O_3). This compound is known for its unique structure, which includes an ethyl ester group attached to a nonenoate backbone with an acetyl substitution at the second position. Esters like this compound are often found in nature and are known for their pleasant odors, making them valuable in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-2-nonenoate can be synthesized through various organic reactions. One common method involves the esterification of 2-acetyl-2-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-acetyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-acetyl-2-nonenoic acid.
Reduction: Formation of 2-acetyl-2-nonenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mecanismo De Acción
The mechanism by which Ethyl 2-acetyl-2-nonenoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to various biochemical responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Ethyl 2-nonenoate: Similar structure but lacks the acetyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl 2-acetyl-2-nonenoate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and an acetyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
64354-14-9 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
ethyl (E)-2-acetylnon-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h10H,4-9H2,1-3H3/b12-10+ |
Clave InChI |
KZQPCBQSLCLWQU-ZRDIBKRKSA-N |
SMILES isomérico |
CCCCCC/C=C(\C(=O)C)/C(=O)OCC |
SMILES canónico |
CCCCCCC=C(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline](/img/structure/B8290266.png)
![1-butyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8290274.png)
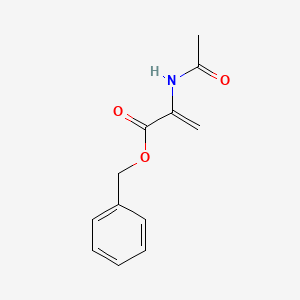
![4-[(3-Pyridazinylmethyl)sulfanyl]aniline](/img/structure/B8290290.png)
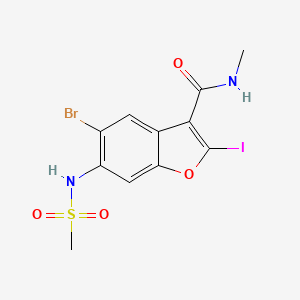
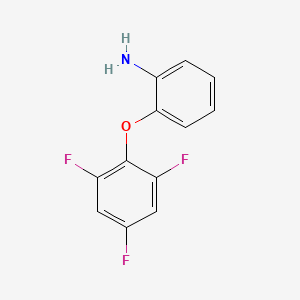

![(1R,5R)-7,7-Dimethyl-3-methylenebicyclo[3.1.1]heptan-2-one](/img/structure/B8290323.png)
![4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B8290331.png)
![Ethanone, 2,2,2-trifluoro-1-[4-(1-piperazinyl)phenyl]-](/img/structure/B8290332.png)
![5-Chloro-2-ethyl-9-methyl-13-(2-phenylethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8290356.png)
![11-(3-Dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8290364.png)
